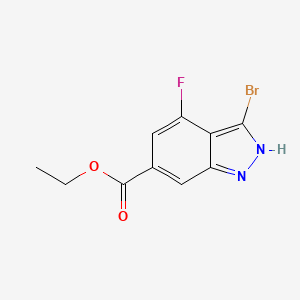
Ethyl 3-bromo-4-fluoro-1H-indazole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-bromo-4-fluoro-1H-indazole-6-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of bromine and fluorine atoms, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-4-fluoro-1H-indazole-6-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indazole core, followed by the introduction of bromine and fluorine substituents. The final step involves esterification to introduce the ethyl carboxylate group.
Formation of Indazole Core: The indazole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions.
Bromination and Fluorination: Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-4-fluoro-1H-indazole-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the indazole core or the substituents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), bromine, catalysts like iron(III) bromide.
Fluorination: Selectfluor, N-fluorobenzenesulfonimide (NFSI).
Esterification: Ethanol, acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted indazole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Ethyl 3-bromo-4-fluoro-1H-indazole-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-4-fluoro-1H-indazole-6-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth . The exact molecular pathways involved are still under investigation and may vary depending on the specific biological context .
Comparison with Similar Compounds
Ethyl 3-bromo-4-fluoro-1H-indazole-6-carboxylate can be compared with other indazole derivatives, such as:
Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate: Similar in structure but with a quinoline core instead of indazole.
5-bromo-6-fluoro-1H-indazole: Lacks the ethyl carboxylate group, making it less versatile for certain applications.
N-phenyl-1H-indazole-1-carboxamides: These compounds have different substituents on the indazole core, leading to variations in biological activity.
This compound is unique due to its specific combination of substituents, which can influence its reactivity and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H8BrFN2O2 |
|---|---|
Molecular Weight |
287.08 g/mol |
IUPAC Name |
ethyl 3-bromo-4-fluoro-2H-indazole-6-carboxylate |
InChI |
InChI=1S/C10H8BrFN2O2/c1-2-16-10(15)5-3-6(12)8-7(4-5)13-14-9(8)11/h3-4H,2H2,1H3,(H,13,14) |
InChI Key |
GYOCBCCXBNWMPF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=NNC(=C2C(=C1)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















